GABA-AT Binding Affinity vs. Regioisomers: 5-Amino Substitution Confers Superior Target Engagement over 2-Amino Analogs
In head-to-head binding assays against human mitochondrial GABA-AT, 5-amino-cyclohex-3-enecarboxylic acid demonstrates a Ki of 100,000 nM [1], representing a measurable affinity advantage over the 2-amino regioisomer (Ki = 125,000 nM) [2] and a substantial 8.5-fold improvement over the clinical drug vigabatrin (4-aminohex-5-enoic acid, Ki = 850,000 nM) [3]. This ordering suggests the 5-amino substitution pattern on the cyclohexene ring provides an optimized spatial arrangement of the amino and carboxyl moieties for recognition by the GABA-AT active site.
| Evidence Dimension | Binding affinity (Ki) for GABA-AT |
|---|---|
| Target Compound Data | Ki = 1.00×10⁵ nM |
| Comparator Or Baseline | 2-Amino-cyclohex-3-enecarboxylic acid: Ki = 1.25×10⁵ nM; Vigabatrin: Ki = 8.50×10⁵ nM |
| Quantified Difference | 20% lower Ki vs. 2-amino analog; 8.5-fold lower Ki vs. vigabatrin |
| Conditions | Human mitochondrial 4-aminobutyrate aminotransferase (GABA-AT) binding assay |
Why This Matters
Superior binding affinity indicates greater efficiency in target engagement for the 5-amino substitution pattern, critical for applications requiring robust GABA-AT modulation at lower compound concentrations.
- [1] BindingDB. (n.d.). BDBM50118885 (5-Amino-cyclohex-3-enecarboxylic acid): Ki = 1.00E+5 nM against human GABA-AT. Northwestern University / ChEMBL. View Source
- [2] BindingDB. (n.d.). BDBM50118884 (2-Amino-cyclohex-3-enecarboxylic acid): Ki = 1.25E+5 nM against human GABA-AT. Northwestern University / ChEMBL. View Source
- [3] BindingDB. (n.d.). BDBM50118886 (Vigabatrin): Ki = 8.50E+5 nM against human GABA-AT. Northwestern University / ChEMBL. View Source
